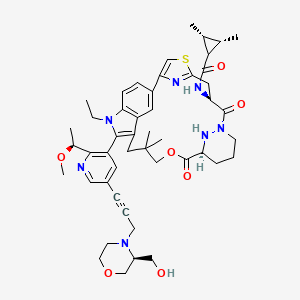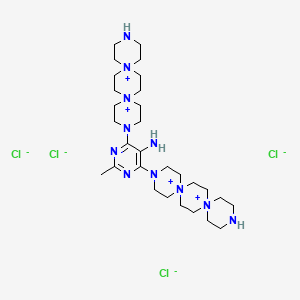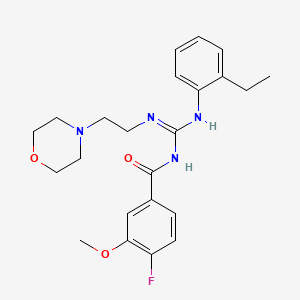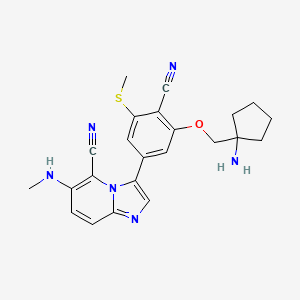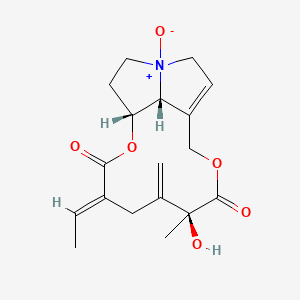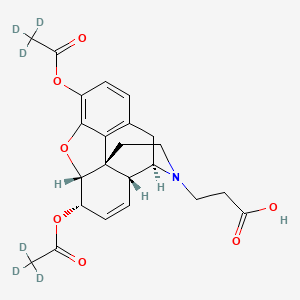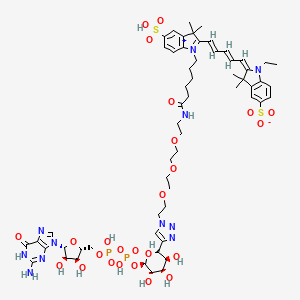
GDP-Fucose-Cy5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GDP-Fucose-Cy5 is a fluorescent dye conjugated to the C6 position of the fucose molecule. This compound is used for labeling free glycans, glycoproteins, and glycolipids. It is particularly useful in glycan imaging and the detection of specific glycan epitopes on glycoproteins and cell surfaces .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GDP-Fucose-Cy5 involves the conjugation of a fluorescent dye, Cy5, to the C6 position of the fucose molecule. This is typically achieved through a chemoenzymatic approach, where GDP-fucose is first synthesized and then conjugated with Cy5. The reaction conditions often involve the use of fucosyltransferases, which facilitate the transfer of the fucose moiety to the target molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of GDP-fucose followed by its conjugation with Cy5. The process requires stringent control of reaction conditions to ensure high yield and purity. The final product is typically lyophilized with Tris buffer at pH 8.0 and stored at temperatures below -20°C to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
GDP-Fucose-Cy5 primarily undergoes glycosylation reactions, where it is incorporated into glycoproteins and glycolipids via fucosyltransferases. These reactions are crucial for the formation of fucosylated glycans, which play significant roles in various biological processes .
Common Reagents and Conditions
The common reagents used in these reactions include fucosyltransferases such as FUT2, FUT6, FUT7, FUT8, and FUT9. The reactions are typically carried out at physiological pH and temperature, with the presence of cofactors like manganese ions to enhance enzyme activity .
Major Products
The major products formed from these reactions are fucosylated glycans, which include complex and high-mannose N-glycans. These glycans are essential for various cellular functions, including cell-cell adhesion and signaling .
Applications De Recherche Scientifique
GDP-Fucose-Cy5 has a wide range of applications in scientific research:
Chemistry: Used for the fluorescent labeling of glycans, enabling the study of glycan structures and interactions.
Biology: Facilitates the imaging of glycan distribution on cell surfaces, aiding in the understanding of cellular processes and interactions.
Medicine: Used in the detection of specific glycan epitopes, which can be crucial for diagnosing diseases and developing targeted therapies.
Industry: Employed in the quantitation of fucosylation levels in glycoproteins, which is important for the quality control of biopharmaceuticals
Mécanisme D'action
The mechanism of action of GDP-Fucose-Cy5 involves its incorporation into glycoproteins and glycolipids via fucosyltransferases. The fluorescent dye Cy5 allows for the visualization of these glycans under a microscope, with excitation at 649 nm and emission at 671 nm. This enables researchers to study the distribution and dynamics of glycans in various biological contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds
CMP-Cy3-Sialic Acid: Another fluorescent dye conjugated to sialic acid, used for dual labeling and detection of sialoglycans.
GDP-Azido-Fucose: A similar compound used for glycan labeling, but with an azido group instead of Cy5.
CMP-Azido-Sialic Acid: Used for labeling sialoglycans with an azido group.
Uniqueness
GDP-Fucose-Cy5 is unique due to its specific conjugation to the C6 position of fucose and its red fluorescent properties. This makes it particularly useful for dual labeling experiments and for studying the specific roles of fucosylated glycans in biological processes .
Propriétés
Formule moléculaire |
C58H79N11O25P2S2 |
|---|---|
Poids moléculaire |
1456.4 g/mol |
Nom IUPAC |
(2E)-2-[(2E,4E)-5-[1-[6-[2-[2-[2-[2-[4-[(2S,3S,4R,5S,6R)-6-[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxan-2-yl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C58H79N11O25P2S2/c1-6-67-39-18-16-34(97(81,82)83)29-36(39)57(2,3)42(67)13-9-7-10-14-43-58(4,5)37-30-35(98(84,85)86)17-19-40(37)68(43)21-12-8-11-15-44(70)60-20-23-87-25-27-89-28-26-88-24-22-66-31-38(64-65-66)51-48(73)47(72)50(75)55(92-51)93-96(79,80)94-95(77,78)90-32-41-46(71)49(74)54(91-41)69-33-61-45-52(69)62-56(59)63-53(45)76/h7,9-10,13-14,16-19,29-31,33,41,46-51,54-55,71-75H,6,8,11-12,15,20-28,32H2,1-5H3,(H7-,59,60,62,63,70,76,77,78,79,80,81,82,83,84,85,86)/t41-,46-,47-,48+,49-,50+,51+,54-,55-/m1/s1 |
Clé InChI |
WXSWLKALKUJDGB-BPPNBVOHSA-N |
SMILES isomérique |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCOCCOCCOCCN5C=C(N=N5)[C@H]6[C@H]([C@H]([C@@H]([C@H](O6)OP(=O)(O)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O)O)(C)C |
SMILES canonique |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCOCCOCCOCCN5C=C(N=N5)C6C(C(C(C(O6)OP(=O)(O)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)
![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)

